molecular formula C10H9N3 B1339844 7-amino-4-methyl-1H-indole-3-carbonitrile CAS No. 289483-87-0

7-amino-4-methyl-1H-indole-3-carbonitrile

Cat. No.: B1339844
CAS No.: 289483-87-0
M. Wt: 171.2 g/mol
InChI Key: SHVBJIBHAKCNMY-UHFFFAOYSA-N
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Description

7-Amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic compound with the molecular formula C10H9N3. It is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest for researchers.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-amino-4-methyl-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Additionally, they can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological functions . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These metabolic processes can affect the compound’s activity and duration of action. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further influence cellular processes and contribute to the overall effects of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, indole derivatives can be transported across cell membranes by specific transporters, allowing them to reach their target sites within cells . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, indole derivatives can localize to the nucleus, where they can interact with DNA or nuclear proteins to modulate gene expression . The subcellular distribution of this compound can influence its ability to exert its effects on cellular processes.

Preparation Methods

The synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-methylindole with cyanide under basic conditions to form a cyano derivative. This intermediate is then reacted with ammonia to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

7-Amino-4-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Amino-4-methyl-1H-indole-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 7-amino-4-methyl-1H-indole-3-carbonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

7-amino-4-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-6-2-3-8(12)10-9(6)7(4-11)5-13-10/h2-3,5,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVBJIBHAKCNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471020
Record name 7-amino-4-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-87-0
Record name 7-amino-4-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-4-methyl-1H-indole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After suspending 400 g (1.99 mol) of the 3-cyano-4-methyl-7-nitro-1H-indole obtained in Example 1A in a mixture of 6 L of ethyl acetate and 6 L of methanol, the suspension was subjected to hydrogenation in the presence of 40 g of 10% palladium-carbon at ordinary temperature, 4 atmospheres. After removing the catalyst by filtration, the filtrate was treated with activated carbon and concentrated to give crude crystals. The crude crystals were dissolved in 6 L of 1,2-dimethoxyethane at an external temperature of 60° C., and then 12 L of water was added dropwise. Upon confirming precipitation of crystals, the mixture was stirred for 1.5 hours while cooling in an ice bath and filtered, and the crystals were washed twice with water (1 L). The crystals were air-dried at 50° C. for 16 hours to give 289 g of the title compound (yield: 84.8%).
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Three
Quantity
6 L
Type
solvent
Reaction Step Three
Quantity
6 L
Type
solvent
Reaction Step Four
Name
palladium-carbon
Quantity
40 g
Type
catalyst
Reaction Step Five
Yield
84.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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